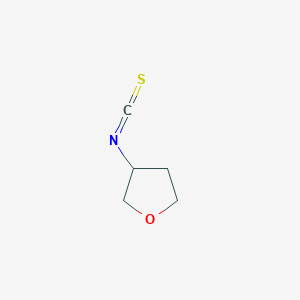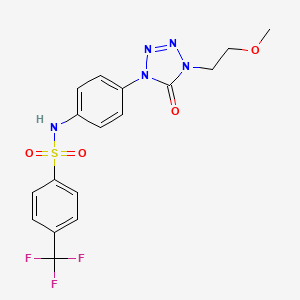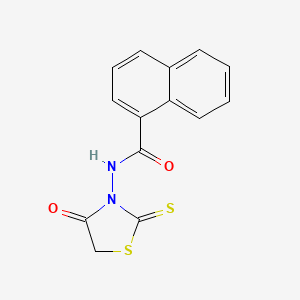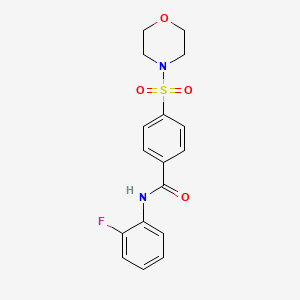
3-Isothiocyanatooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanatooxolane is a chemical compound with the CAS Number: 1516716-22-5 . It has a molecular weight of 129.18 . It belongs to the family of isothiocyanates, which are compounds containing the isothiocyanate group (-NCO) .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) . Isothiocyanates are the more common isomers of thiocyanates, which have the formula R−S−C≡N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.18 . Its physical and chemical properties include its reactivity with compounds containing alcohol groups to produce polyurethane polymers .Wissenschaftliche Forschungsanwendungen
Chemoprevention and Apoptosis Induction : Isothiocyanates have been identified as strong anticarcinogenic agents in animal models of cancer. Their chemopreventive functions may be linked to the induction of apoptosis through a caspase-3-dependent mechanism (Yu et al., 1998).
Signal Transduction and Apoptosis : Isothiocyanates influence signal transduction events, particularly in the context of MAPK (mitogen-activated protein kinases) and caspases pathways. This involves gene expression related to survival and defense mechanisms, potentially offering therapeutic benefits in the treatment of diseases (Kong et al., 2000).
Spectroscopic Quantitation : The quantitation of organic isothiocyanates, including 3-Isothiocyanatooxolane, is important for studying their biological effects. A method involving the reaction with vicinal dithiols has been developed for analytical purposes (Zhang et al., 1992).
Cancer Chemoprevention : Isothiocyanates are effective in inhibiting cancer induction by favorably modifying carcinogen metabolism. This includes inhibition of Phase 1 enzymes and induction of Phase 2 enzymes, providing a specific mechanism for their chemopreventive actions (Hecht, 1999).
Potential Anti-Cancer Agents : Studies on isothiocyanates, including this compound, suggest their role as potential anti-cancer agents. They exhibit anti-tumor activity by affecting multiple pathways including apoptosis, MAPK signaling, oxidative stress, and cell cycle progression (Wu et al., 2009).
Translating Plant Power to Human Health : Clinical trials using isothiocyanates have explored their potential against a variety of diseases, including cancer and autism. This highlights the opportunity to incorporate them into human disease mitigation efforts (Palliyaguru et al., 2018).
Anticarcinogenic Activities and Mechanisms : The anticarcinogenic effects of isothiocyanates are mediated by mechanisms such as suppression of carcinogen activation by cytochromes P-450 and induction of Phase 2 enzymes. This dual mechanism makes them ideal candidates for chemoprotection against cancer (Zhang & Talalay, 1994).
Mitophagy Process Monitoring : Isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for mitochondrion imaging. This application is significant for real-time monitoring of the mitophagy process, contributing to our understanding of cellular mechanisms (Zhang et al., 2015).
Wirkmechanismus
Safety and Hazards
Isothiocyanates, including 3-Isothiocyanatooxolane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .
Eigenschaften
IUPAC Name |
3-isothiocyanatooxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDSJYCXCLAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-[4-(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2947842.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)


![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)


![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)